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Compound of Interest

Methyl 2-bromo-4-
Compound Name:

hydroxybenzoate
CAS No.: 101085-03-4
Cat. No.: B3030892

Get Quote

Executive Summary

Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4) is a critical halogenated aromatic
intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for
coupling reactions (e.g., Suzuki-Miyaura) and heterocycle formation.[1][2] Its utility is defined by
its solubility profile, which dictates the efficiency of reaction workups and purification yields.

This guide provides an in-depth analysis of the compound's solubility across organic solvents,
grounded in thermodynamic principles and structural causality. It includes a validated protocol
for determining thermodynamic solubility to support in-house specification setting.

Physicochemical Profile & Structural Logic[1]

To predict and manipulate solubility, one must understand the molecular forces at play. Methyl
2-bromo-4-hydroxybenzoate possesses three distinct functional regions that govern its
interaction with solvents.
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Structural Analysis[1]

e Phenolic Hydroxyl (C4-OH): A strong hydrogen bond donor (HBD) and acceptor (HBA).[1]
This moiety enhances solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents
(DMSO, DMF).[1]

e Methyl Ester (C1-COOCHS3): A hydrogen bond acceptor (HBA) with moderate polarity.[1] It
facilitates solubility in esters (Ethyl Acetate) and chlorinated solvents (DCM).[1]

e Bromine Atom (C2-Br): A lipophilic, electron-withdrawing group.[1] It increases the partition
coefficient (LogP), reducing water solubility and enhancing affinity for non-polar organic

phases.[1]
Parameter Value Significance
CAS Number 101085-03-4 Unique Identifier
_ Small molecule, favorable
Molecular Weight 231.04 g/mol -
diffusion
Lipophilic; prefers organic
LogP (Predicted) ~3.1 Pop P g
phase over aqueous
] lonizes in basic conditions (pH
pKa (Phenolic) ~8.5
> 9)
) ] ] Requires energy to break
Physical State Solid / Crystalline

lattice for dissolution

Solubility Landscape

The following solubility classification is derived from synthesis workup protocols and structural
analog analysis.

Solvent Compatibility Matrix[1]
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Solvent Class

Representative
Solvents

. Mechanistic
Solubility Status .
Explanation

Polar Protic

Methanol, Ethanol

Solute-solvent
hydrogen bonding
(Phenol-OH «
Alcohol-OH)
overcomes lattice

High

energy.[1]

Polar Aprotic

DMSO, DMF, DMAc

Strong dipole

interactions disrupt
Very High the crystal lattice;

ideal for stock

solutions.[1]

Esters/Ethers

Ethyl Acetate, THF,
Diethyl Ether

"Like dissolves like";

dipole-dipole
Moderate to High interactions with the

ester group.[1] Used

for extraction.[3]

Chlorinated

Dichloromethane
(DCM), Chloroform

Good solvation of the

aromatic core and
Moderate

ester; often used for

partitioning.[1]

Aqueous

Water, Acidic Buffer

Hydrophobic aromatic

ring and bromine atom
Low / Insoluble dominate; lattice

energy > hydration

energy.[1]

Hydrocarbon

Hexane, Heptane

Lack of polar

interactions; useful as
Low )

an anti-solvent for

precipitation.[1]

Visualization: Solute-Solvent Interaction Logic
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The following diagram illustrates the decision logic for solvent selection based on the
compound's functional groups.
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Figure 1: Mechanistic interaction map driving solubility behavior.[1]

Experimental Protocols

Since specific thermodynamic solubility values (mg/mL) vary by crystal polymorph and
temperature, reliance on literature values is risky.[1] The following Self-Validating Protocol
ensures accurate in-house data generation.

Protocol: Thermodynamic Solubility Determination
(Shake-Flask Method)[1]

Obijective: Determine the saturation solubility of Methyl 2-bromo-4-hydroxybenzoate in a
target solvent at 25°C.

Reagents:
e Test Compound (CAS 101085-03-4)[1][2][4][5]

o Target Solvent (HPLC Grade)

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3030892/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-characterization-of-methyl-2-bromo-4-hydroxybenzoate-1
https://hycell.tw/angene-chemical/
https://hycell.tw/angene-chemical/
https://www.benchchem.com/product/b3030892/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-methyl-2-bromo-4-hydroxybenzoate-1
https://hycell.tw/angene-chemical/
http://accelachem.com/cn/productview_goodsid_260644_goodscode_SY031743.html
https://www.pharmaffiliates.com/en/3567-69-9-carmoisine-api-pa5606000.html
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh58064218?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Syringe Filters (0.45 um PTFE for organics, Nylon for agueous)[1]
Workflow:

e Supersaturation: Add excess solid compound (~20-50 mg) to 1.0 mL of solvent in a glass
vial. Ensure undissolved solid remains visible.

o Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24—-48 hours.

o Why? Kinetic solubility (short-term) often overestimates true solubility due to metastable
states.[1] 24h ensures thermodynamic equilibrium.

o Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or allow to settle.

« Filtration: Filter the supernatant using a syringe filter pre-saturated with the solution (discard
first 200 uL to avoid filter adsorption errors).

e Quantification (HPLC-UV):
o Dilute the filtrate 100x or 1000x with Mobile Phase to fit within the linear calibration range.
o Inject onto HPLC (C18 Column, ACN:Water gradient, UV detection at 254 nm).

o Calculate concentration against a standard curve prepared in DMSO.

Protocol: Purification via Recrystallization

This compound is often synthesized via Fischer esterification. The workup relies on its solubility
differential.

Solvent System: Toluene or Ethyl Acetate/Hexane (1:4).[1]
 Dissolution: Dissolve crude solid in minimal boiling Toluene (or hot Ethyl Acetate).
« Filtration: Filter hot to remove inorganic salts (insoluble).[1]

o Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The
lipophilic bromine and ester groups reduce solubility in cold non-polar solvents, forcing
crystallization.
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» Collection: Filter the white/off-white crystals and wash with cold Hexane.

Synthesis & Application Context

Understanding solubility is crucial for the synthesis workflow of this intermediate.
Synthesis Reaction: 2-bromo-4-hydroxybenzoic acid + Methanol +

(Cat.)
Methyl 2-bromo-4-hydroxybenzoate[1]

Workup Logic:

Evaporation: Methanol is removed.

Partitioning: The residue is dissolved in Ethyl Acetate.

Washing: The organic layer is washed with water.[6]

o Mechanism:[3][7][8] The ester (Product) stays in EtOAc (LogP ~3.1).[1] Unreacted acid (if
deprotonated by bicarbonate wash) or inorganic catalysts partition into the aqueous
phase.[1]

Drying:

removes trace water from the EtOAc phase.
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Figure 2: Solubility-driven workup workflow for Methyl 2-bromo-4-hydroxybenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b3030892?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

